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Compound of Interest

Compound Name: Aclidinium

Cat. No.: B1254267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and

metabolism of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) indicated for

the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document

synthesizes key data from various clinical studies, details experimental methodologies, and

visualizes complex biological and experimental processes to support further research and

development in the field of respiratory medicine.

Pharmacokinetic Profile
Aclidinium bromide is administered via inhalation, leading to localized effects in the lungs. Its

systemic exposure is low, which is a key feature of its safety profile. The pharmacokinetic

properties of aclidinium and its metabolites have been characterized in healthy volunteers and

COPD patients, including special populations.

Absorption
Following inhalation, aclidinium is rapidly absorbed, with approximately 30% of the inhaled

dose deposited in the lungs.[1] Systemic bioavailability, however, is low, estimated to be less

than 5%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 5 to 15 minutes

post-inhalation in both healthy individuals and COPD patients.[1][3]
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Aclidinium has a volume of distribution of approximately 300 L following intravenous

administration. Plasma protein binding is low to moderate, with the acid metabolite showing

87% binding and the alcohol metabolite 15%.

Metabolism
The primary metabolic pathway for aclidinium bromide is rapid and extensive hydrolysis of its

ester moiety, which occurs both non-enzymatically and enzymatically, primarily by

butyrylcholinesterase in the plasma. This hydrolysis results in the formation of two major,

pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid

derivative (LAS34850).

A minor metabolic pathway involves oxidative metabolism, mediated primarily by cytochrome

P450 enzymes CYP3A4 and CYP2D6. This pathway leads to the formation of minor

hydroxylated derivatives. Due to the rapid and extensive hydrolysis, the potential for clinically

significant drug-drug interactions involving the CYP450 system is considered low.

Excretion
Aclidinium and its metabolites are eliminated from the body through both renal and fecal

routes. Following intravenous administration of radiolabeled aclidinium, approximately 54-65%

of the radioactivity is recovered in the urine and 20-33% in the feces. Unchanged aclidinium
accounts for a very small fraction of the excreted dose (less than 0.1% of an inhaled dose),

highlighting its extensive metabolism. The estimated effective half-life of aclidinium is

approximately 5 to 8 hours.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of aclidinium and its

metabolites from various clinical studies.

Table 1: Pharmacokinetic Parameters of Aclidinium in Healthy Volunteers and COPD Patients
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Populatio
n

Dose (µg)
Cmax
(pg/mL)

Tmax (h)
AUC
(h·pg/mL)

t½ (h)
Referenc
e

Healthy

Volunteers

Chinese
400

(single)
- 0.08 - 13.5

Chinese
400

(multiple)
- 0.08 - 21.4

US

400

(multiple,

Day 1)

194.2 0.08 324.9 -

US

400

(multiple,

Day 7)

240.5 - 468.4 -

Healthy

Volunteers

400

(multiple,

Day 7)

- - - 4.6 - 7.0

COPD

Patients

Chinese

400/12

(multiple,

Day 1)

45.82 0.08 85.45 -

Chinese

400/12

(multiple,

Day 5)

60.86 0.08 168.80 19.42

Younger

(40-59 yrs)
200 & 400 - 0.17 - 0.25 - 1 - 3

Elderly

(≥70 yrs)
200 & 400 - 0.17 - 0.25 - 1 - 3
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AUC values are presented as AUCτ for multiple-dose studies. Dose for Chinese COPD patients

is for an aclidinium/formoterol combination.

Table 2: Pharmacokinetic Parameters in Special Populations

Population Dose (µg) Key Findings Reference

Renal Impairment

Mild to Severe 400 (single)

No significant

alteration in plasma

PK parameters. Dose

adjustment may not

be necessary.

Hepatic Impairment

Not Studied -

The effects of hepatic

impairment on

aclidinium

pharmacokinetics

have not been

formally studied.

Age

Younger (40-59 yrs)

vs. Elderly (≥70 yrs)
200 & 400

Similar linear and

time-independent

pharmacokinetics. No

dose adjustment

required.

Experimental Protocols
The pharmacokinetic and metabolism data for aclidinium bromide have been generated

through a series of well-controlled clinical trials. Below are detailed methodologies for key

experiments.

In Vivo Pharmacokinetic Studies in Humans
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Study Design: Phase I, open-label, single- and multiple-dose studies are typically conducted

in healthy volunteers and patients with COPD. Studies often involve randomization and

crossover designs. For special populations, such as those with renal impairment, non-

randomized, parallel-group designs are employed.

Drug Administration: Aclidinium bromide is administered as a dry powder for inhalation

using a multi-dose dry powder inhaler. For intravenous studies to determine absolute

bioavailability and metabolism, a solution of aclidinium bromide (often radiolabeled) is

infused over a short period (e.g., 5 minutes).

Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to

characterize the plasma concentration-time profile. Typical time points include pre-dose, and

at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Urine

and feces are collected over specified intervals (e.g., 0-24, 24-48 hours) to determine

excretion routes and amounts.

Bioanalytical Method: Plasma and urine concentrations of aclidinium and its metabolites are

determined using a fully validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method. This technique provides high sensitivity and specificity for quantifying low

concentrations of the analytes.

Metabolism Studies
Radiolabeling: To trace the metabolic fate of aclidinium, studies have utilized [¹⁴C]-labeled

aclidinium bromide. Different positions of the molecule, such as the phenyl and glycolyl

moieties, are labeled to track the formation of the alcohol and acid metabolites, respectively.

Metabolite Profiling and Identification: Following administration of the radiolabeled drug,

plasma, urine, and fecal samples are analyzed to profile the radioactive components.

Metabolites are identified and characterized using techniques such as LC-MS/MS.

In Vitro Studies: To identify the enzymes involved in metabolism, in vitro experiments are

conducted using human liver microsomes, hepatocytes, and recombinant P450 enzymes.

These studies help to elucidate the specific CYP isoforms responsible for the oxidative

metabolism of aclidinium.
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Visualizations
The following diagrams illustrate key pathways and workflows related to aclidinium bromide.
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Metabolic Pathway of Aclidinium Bromide.
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Typical Experimental Workflow for a Pharmacokinetic Study.
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Mechanism of Action of Aclidinium Bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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